Patent

US06248923B1

Procedure details

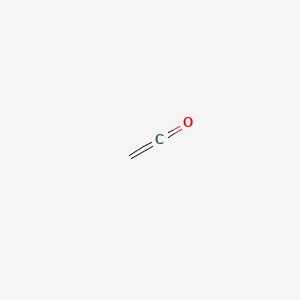

TFA and TFM were obtained from Mallinckrodt and Halocarbon Products, acetic acid and anhydride from J. T. Baker and diketene from Aldrich Chemical. Ketene was prepared by two methods: Method A: Diketene was passed through a heated tube at a temperature between 500-600° C. The formed gas was condensed in a dry ice bath at −78° C., redistilled into a calibrated cold finger, measured based on a density of 0.65 g/ml and transferred under reduced pressure to a reaction vessel also chilled to −78° C. Method B: Acetic acid was passed through a heated tube with quartz packing at a temperature between 500-600° C. The formed gas was trapped in a series of scrubbers through which TFA was circulated at a rate approximately 4.5 ml per minute. The TFA solution of Ac-TFA obtained from the scrubbers was characterized by 13C NMR to determine the relative amounts of acetic acid, acetic anhydride, acetyl trifluoroacetate and trifluoroacetic anhydride.

[Compound]

Name

Halocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:7])([C:3]([F:6])([F:5])[F:4])=[O:2].C=C1OC(=O)C1>C(O)(=O)C>[CH2:3]=[C:1]=[O:2].[C:1]([OH:7])([C:3]([F:6])([F:5])[F:4])=[O:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Two

[Compound]

|

Name

|

Halocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in a dry ice bath at −78° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

redistilled into a calibrated cold finger

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred under reduced pressure to a reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Method B: Acetic acid was passed through a heated tube with quartz packing at a temperature between 500-600° C

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |